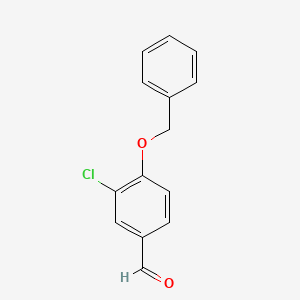
4-(Benzyloxy)-3-chlorobenzaldehyde
Vue d'ensemble
Description
4-(Benzyloxy)-3-chlorobenzaldehyde (BCCB) is an organic compound belonging to the class of benzaldehydes. It is a colorless solid with a strong odor and is soluble in most organic solvents. BCCB is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and other specialty chemicals. It is also used as a starting material for the synthesis of various other compounds, including benzyl chloroformate, benzyl chloroacetate, and 4-chlorobenzyl alcohol.
Applications De Recherche Scientifique
Comprehensive Analysis of 4-(Benzyloxy)-3-chlorobenzaldehyde Applications
4-(Benzyloxy)-3-chlorobenzaldehyde is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas of research:
Synthesis of Chalcone Derivatives: Chalcones are a group of organic compounds that serve as precursors to many biologically active molecules. 4-(Benzyloxy)-3-chlorobenzaldehyde can be used to synthesize novel chalcone derivatives with potential antimicrobial properties . These derivatives are synthesized by coupling with aromatic substituted aldehydes and are characterized by their spectral data, including IR, NMR, and Mass spectra.
Antimicrobial Activity: The synthesized chalcone derivatives from 4-(Benzyloxy)-3-chlorobenzaldehyde have been evaluated for their antimicrobial activity . This includes testing against various gram-positive and gram-negative bacterial strains using methods like agar diffusion. The antimicrobial properties make these compounds valuable for further pharmaceutical research and development.
Antioxidant Properties: Some chalcone derivatives derived from 4-(Benzyloxy)-3-chlorobenzaldehyde have shown promising antioxidant activity . The evaluation of these compounds’ ability to scavenge free radicals can lead to the development of new antioxidants, which are crucial in combating oxidative stress-related diseases.
Enantioselective Synthesis: 4-(Benzyloxy)-3-chlorobenzaldehyde can be utilized in the enantioselective synthesis of neurotrophic compounds . This process is significant in the pharmaceutical industry for creating drugs with specific chirality, which can have different therapeutic effects and reduced side effects compared to their racemic mixtures.
Chemical Intermediate for Dye Synthesis: This compound acts as an intermediate in the synthesis of dyes, particularly hetaryl-azophenol dyes . These dyes have applications in textile industries for polyester fiber dyeing and can also be used in the rubber industry for coloring purposes.
Catalysis and Drug Development: As a versatile chemical building block, 4-(Benzyloxy)-3-chlorobenzaldehyde is involved in catalysis and drug development processes. It serves as a chiral building block in the synthesis of biologically active compounds, including natural products and pharmaceuticals, contributing to the discovery of new drugs and treatments.
Propriétés
IUPAC Name |
3-chloro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPGRCKILOWFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370749 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chlorobenzaldehyde | |
CAS RN |
66422-84-2 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)



![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)


![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)